4-methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide
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Overview
Description
4-METHYL-N~1~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a triazole ring, a benzyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N~1~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE typically involves multistep organic reactions. One common approach includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of environmentally friendly solvents and reagents is also considered to minimize the ecological impact .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N~1~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfonamide group to sulfone.
Reduction: Reduction of the triazole ring.
Substitution: Electrophilic aromatic substitution on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced triazole compounds, and substituted benzene derivatives .
Scientific Research Applications
4-METHYL-N~1~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-METHYL-N~1~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring and sulfonamide group play crucial roles in this inhibitory action .
Comparison with Similar Compounds
Similar Compounds
- 4-METHYLBENZYL SULFONAMIDE
- 1,2,4-TRIAZOLE DERIVATIVES
- BENZENESULFONAMIDE COMPOUNDS
Uniqueness
4-METHYL-N~1~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C17H18N4O2S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-methyl-N-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H18N4O2S/c1-13-6-8-16(9-7-13)24(22,23)20-17-18-12-21(19-17)11-15-5-3-4-14(2)10-15/h3-10,12H,11H2,1-2H3,(H,19,20) |
InChI Key |
MDRKKPTZXGVZNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=N2)CC3=CC=CC(=C3)C |
Origin of Product |
United States |
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